molecular formula C15H15ClO3 B3705566 6-chloro-3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

6-chloro-3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B3705566
M. Wt: 278.73 g/mol
InChI Key: AAKVPSVEMDRAJJ-UHFFFAOYSA-N
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Description

6-chloro-3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group, two methyl groups, and a 2-methylprop-2-en-1-yloxy group attached to the chromen-2-one core structure

Preparation Methods

The synthesis of 6-chloro-3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-3,4-dimethylcoumarin and 2-methylprop-2-en-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve large-scale batch or continuous processes, with optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

6-chloro-3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

6-chloro-3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

6-chloro-3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-chloro-3,4-dimethylcoumarin: Lacks the 2-methylprop-2-en-1-yloxy group, resulting in different chemical and biological properties.

    7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one: Lacks the chloro and methyl groups, leading to variations in reactivity and applications.

    3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one:

These comparisons highlight the uniqueness of this compound in terms of its structure and properties.

Properties

IUPAC Name

6-chloro-3,4-dimethyl-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-8(2)7-18-14-6-13-11(5-12(14)16)9(3)10(4)15(17)19-13/h5-6H,1,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKVPSVEMDRAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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